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Compound Name: Valsartan disodium

Cat. No.: B12737899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

development of valsartan disodium tablets using the wet granulation technique. This

document is intended to guide researchers, scientists, and drug development professionals

through the formulation and process development of robust valsartan disodium tablets.

Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of

hypertension and heart failure. Due to its poor aqueous solubility, the wet granulation technique

is often employed to improve the flowability of the powder mixture, enhance content uniformity,

and control the dissolution rate of the final tablet.[1][2] This method involves the addition of a

liquid binder solution to the powder blend to form granules, which are subsequently dried,

milled, and compressed into tablets.

Proper formulation and control of process parameters are critical to achieving the desired tablet

characteristics, such as hardness, friability, disintegration time, and dissolution profile. These

notes outline various formulations and a general protocol for the wet granulation of valsartan
disodium tablets.

Formulations for Valsartan Tablets via Wet
Granulation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12737899?utm_src=pdf-interest
https://www.benchchem.com/product/b12737899?utm_src=pdf-body
https://www.benchchem.com/product/b12737899?utm_src=pdf-body
https://www.jgtps.com/admin/uploads/c4xkMS.pdf
https://www.researchgate.net/figure/Physical-properties-of-Valsartan-tablets-prepared-by-wet-granulation-method_tbl1_328274316
https://www.benchchem.com/product/b12737899?utm_src=pdf-body
https://www.benchchem.com/product/b12737899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12737899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A variety of excipients can be used in the wet granulation of valsartan disodium tablets. The

selection of these excipients, particularly the binder, diluent, and disintegrant, significantly

influences the properties of the final tablet.[1] Below are examples of formulations that have

been developed for valsartan tablets.

Table 1: Example Formulations of Valsartan Tablets (50 mg) Using Wet Granulation

Ingredient
Formulation 1
(mg/tablet)

Formulation 2
(mg/tablet)

Formulation 3
(mg/tablet)

Formulation 4
(mg/tablet)

Valsartan 50 50 50 50

Lactose 157.5 - 157.5 -

Dibasic Calcium

Phosphate
- 157.5 - 157.5

Acacia (Binder) 5 5 - -

PVP K-30

(Binder)
- - 5 5

Potato Starch

(Disintegrant)
37.5 37.5 - -

Primogel

(Disintegrant)
- - 12.5 12.5

Talc 2.5 2.5 2.5 2.5

Magnesium

Stearate
2.5 2.5 2.5 2.5

Total Weight 255 255 220 220

Source: Adapted from a study on the optimization of valsartan tablet formulation.[1]
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The physical properties of the compressed tablets are critical quality attributes that determine

the stability, performance, and patient acceptability of the final product. The choice of excipients

and granulation process parameters directly impacts these properties.

Table 2: Physical Properties of Various Valsartan Tablet Formulations

Formulation ID Hardness ( kg/cm ²) Friability (%) Disintegration Time

F1 5.0 < 1.0 15 sec

Fa 4.5 < 1.0 3 min 10 sec

Fb 5.5 < 1.0 11 sec

Fab 5.0 < 1.0 20 sec

Fc 4.5 < 1.0 4 min 28 sec

Fac 5.0 < 1.0 3 min 45 sec

Fbc 5.5 < 1.0 40 sec

Fabc 5.0 < 1.0 3 min 25 sec

Source: Data compiled from a 2³ factorial design study on valsartan tablets.[1]

Experimental Protocols
Wet Granulation and Tablet Compression Protocol
This protocol outlines the general steps for the preparation of valsartan disodium tablets

using a wet granulation process.

Materials and Equipment:

Valsartan Disodium API

Selected excipients (e.g., lactose, microcrystalline cellulose, PVP K-30, croscarmellose

sodium, magnesium stearate, talc)

Granulating fluid (e.g., purified water or an organic solvent like isopropyl alcohol)
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High-shear mixer/granulator or planetary mixer

Fluid bed dryer or tray dryer

Milling equipment (e.g., cone mill or oscillating granulator)

Blender (e.g., V-blender or bin blender)

Tablet press with appropriate tooling

Tablet testing equipment (hardness tester, friability tester, disintegration apparatus,

dissolution tester)

Protocol Steps:

Sifting: Sift the valsartan disodium and intragranular excipients (diluents, disintegrants, and

binder if added dry) through a suitable mesh screen to ensure particle size uniformity and

remove lumps.

Dry Mixing: Transfer the sifted materials to a high-shear mixer or planetary mixer. Mix for a

predetermined time (e.g., 5-10 minutes) at a specified impeller speed to achieve a

homogenous powder blend.[3]

Binder Preparation: If using a wet binder, prepare the binder solution by dissolving the binder

(e.g., PVP K-30) in the granulating fluid.[3]

Wet Massing: Gradually add the binder solution to the powder blend while the mixer is

running at a low speed. Continue mixing until a suitable wet mass is formed. The endpoint

can be determined by the "ball test," where a portion of the mass, when squeezed in the

palm, forms a ball that crumbles under moderate pressure.[4]

Wet Milling: Pass the wet mass through a larger mesh screen to break up large

agglomerates and produce wet granules of a more uniform size.[1]

Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a controlled temperature

(e.g., 50-60°C) until the desired moisture content is reached (typically < 2%).[3]
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Dry Milling: Mill the dried granules through a smaller mesh screen to achieve the final

desired particle size distribution and to break any aggregates formed during drying.[3]

Lubrication: Transfer the milled granules to a blender. Add the sifted extragranular excipients,

such as the remaining disintegrant and glidant (e.g., talc), and blend for a short period (e.g.,

5 minutes). Then, add the sifted lubricant (e.g., magnesium stearate) and blend for a final,

shorter duration (e.g., 2-3 minutes) to avoid over-lubrication.[3]

Compression: Compress the final blend into tablets using a rotary tablet press with the

appropriate tooling to achieve the target tablet weight, hardness, and thickness.

Tablet Quality Control Tests
1. Hardness Test:

Apparatus: Monsanto or Pfizer hardness tester.

Procedure: Place a tablet diametrically between the anvils of the tester and apply pressure

until the tablet fractures. Record the force required to break the tablet. Perform the test on a

representative sample of tablets (e.g., n=10).

2. Friability Test:

Apparatus: Roche friabilator.

Procedure: Take a pre-weighed sample of tablets (typically around 6.5 g). Place them in the

friabilator drum and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the tablets, de-

dust them, and re-weigh. Calculate the percentage of weight loss. A friability of less than 1%

is generally considered acceptable.[1]

3. Disintegration Test:

Apparatus: Disintegration test apparatus.

Procedure: Place one tablet in each of the six tubes of the basket-rack assembly. Operate

the apparatus in the specified medium (e.g., purified water or simulated gastric fluid) at 37 ±

2°C. The disintegration time is the time taken for all tablets to disintegrate and pass through

the screen.[1]
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4. Dissolution Test:

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Procedure: Place 900 mL of the dissolution medium (e.g., phosphate buffer pH 6.8) in each

vessel and allow it to equilibrate to 37 ± 0.5°C. Place one tablet in each vessel. Operate the

apparatus at a specified speed (e.g., 50 rpm). Withdraw samples at predetermined time

intervals and analyze the drug content using a validated analytical method, such as UV-Vis

spectrophotometry at 250 nm.[1]
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Caption: Workflow for the wet granulation of valsartan disodium tablets.
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Caption: Key factors influencing final tablet properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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